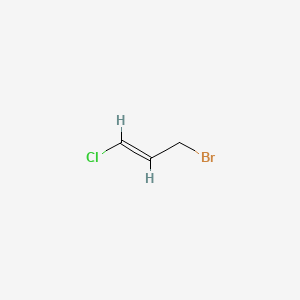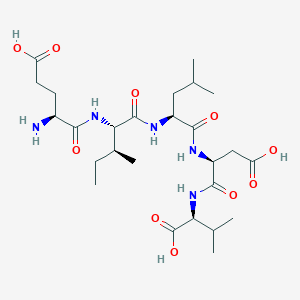
N-Methyl 3-chlorophenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analytical Characterizations and Syntheses
Research on compounds similar to N-Methyl 3-chlorophenethylamine, including N-alkyl-arylcyclohexylamines, highlights their synthesis and analytical characterizations for aiding in the identification of new psychoactive substances. These substances are perceived as ketamine-like dissociative agents, acting predominantly via antagonism of the N-methyl-D-aspartate (NMDA) receptor. Such studies are crucial for forensic and legislative efforts to manage the challenges posed by new psychoactive substances (Wallach et al., 2016).
Potential Medications for Cocaine Abuse
Compounds structurally related to N-Methyl 3-chlorophenethylamine have been synthesized and evaluated as potential medications to treat cocaine abuse. These studies focus on slow-onset, long-duration monoamine reuptake blockers, aiming for a maintenance therapy approach. This research is significant for developing treatments that could potentially reduce or eliminate the abuse potential of dopamine (DA) reuptake blockers (Froimowitz et al., 2000).
Electrochemical Sensors for Dopamine Detection
The development of highly selective and sensitive electrochemical sensors for dopamine detection using modified electrodes represents another research application. These sensors combine conductive polymers, carbon nanotubes, and Nafion films to enhance the electrocatalytic oxidation of dopamine, showing potential for in vitro measurements and as detectors in analytical chemistry (Wang et al., 2006).
NDMA Precursor Analysis in Water Treatment
The analysis of N-nitrosodimethylamine (NDMA) precursors during chlorination of water and wastewater treatment highlights the environmental and health implications of water treatment processes. Understanding the formation and mitigation of NDMA, a potent carcinogen, is critical for ensuring safe drinking water (Mitch et al., 2003).
Catalytic Chemical Synthesis
Research into catalytic processes, such as the Rh(III)-catalyzed aromatic C-H amination of acetophenone o-methyloximes with primary N-chloroalkylamines, demonstrates the utility of these reactions in synthesizing complex organic compounds. Such catalytic methods are valuable for pharmaceutical synthesis and material science (Ng et al., 2013).
Wirkmechanismus
Target of Action
N-Methyl 3-chlorophenethylamine is a psychoactive substituted phenethylamine . Its primary targets are the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, anxiety, and cognition.
Mode of Action
The compound interacts with its targets primarily through agonistic activity . It binds to the serotonin receptors, mimicking the action of serotonin, and triggers a response. For instance, at 5-HT 2A receptors, the phenethylamines were partial to full agonists except 2C-I which was an antagonist . All compounds were full agonists at 5-HT 2A and 5-HT 2C receptor inositol phosphate assays .
Pharmacokinetics
Like other phenethylamines, it is likely to be absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The activation of serotonin receptors by N-Methyl 3-chlorophenethylamine can lead to various molecular and cellular effects. These effects can include changes in neuronal firing rates, modulation of neuronal circuits, and potential alterations in mood and cognition . .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIUACXHBBABJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442015 |
Source


|
| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52516-20-8 |
Source


|
| Record name | 3-Chloro-N-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)
![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)








![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)
